L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-
Overview
Description
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is a compound that features a unique imidazole ring structure. This compound is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which contributes to the compound’s diverse chemical and biological properties .
Mechanism of Action
Mode of Action
It is known that the compound forms part of the advanced glycation end products (ages) group . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in several pathological conditions, including diabetes and aging .
Biochemical Pathways
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is involved in the formation of AGEs . AGEs are formed in the body through a process called glycation, where a sugar molecule bonds to a protein or lipid molecule without the controlling action of an enzyme. Over time, AGEs accumulate in the body and interfere with normal cellular functions, leading to various health problems .
Result of Action
As a member of the ages group, it is likely to contribute to the detrimental effects associated with ages accumulation, such as inflammation, oxidative stress, and tissue damage .
Biochemical Analysis
Biochemical Properties
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- interacts with various enzymes and proteins within the cell. It is known to be involved in the modulation of enzyme activities, particularly those related to the urea cycle and amino acid metabolism. The compound interacts with enzymes such as ornithine transcarbamylase and arginase, influencing their catalytic activities. These interactions are crucial for maintaining the balance of nitrogen in the body and for the synthesis of polyamines, which are essential for cell growth and differentiation .
Cellular Effects
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- has been shown to affect various cellular processes. It influences cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the flux of metabolites through key metabolic pathways .
Molecular Mechanism
The molecular mechanism of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- involves its binding to specific biomolecules, leading to changes in their activity. The compound can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit the activity of arginase, leading to increased levels of ornithine and subsequent effects on polyamine synthesis. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .
Dosage Effects in Animal Models
The effects of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- vary with dosage in animal models. At low doses, the compound can enhance cellular functions and promote cell growth. At high doses, it may exhibit toxic effects, including inhibition of cell proliferation and induction of apoptosis. These threshold effects are important for determining the therapeutic potential and safety of the compound .
Metabolic Pathways
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is involved in several metabolic pathways. It participates in the urea cycle, where it is converted to citrulline by ornithine transcarbamylase. The compound also influences the synthesis of polyamines, which are derived from ornithine and are essential for cell growth and differentiation. Additionally, it can affect the levels of other metabolites by modulating enzyme activities and metabolic flux .
Transport and Distribution
Within cells and tissues, L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is transported and distributed by specific transporters and binding proteins. These include amino acid transporters that facilitate its uptake into cells and intracellular binding proteins that help localize the compound to specific cellular compartments. The distribution of the compound can affect its biological activity and its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is crucial for its function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other proteins involved in metabolic processes. It may also be targeted to specific organelles, such as mitochondria, where it can influence energy metabolism and other cellular functions. Post-translational modifications and targeting signals play a role in directing the compound to its appropriate subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- typically involves the reaction of L-ornithine with an appropriate imidazole derivative under controlled conditions. One common method includes the use of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using Streptomyces species, which are known to produce various imidazole-containing metabolites. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different hydrogenated forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .
Scientific Research Applications
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
L-Ornithine: The parent amino acid, which lacks the imidazole ring.
Histidine: Another amino acid with an imidazole ring, but with different substituents.
Imidazole: The basic heterocyclic structure without any amino acid moiety.
Uniqueness
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is unique due to its combination of an amino acid backbone with an imidazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQMQNPFMOBJCY-GDVGLLTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)NC(=NCCC[C@@H](C(=O)O)N)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933577 | |
Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149204-50-2 | |
Record name | N(delta)-(5-methyl-4-oxo-2-imidazolin-2-yl)ornithine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does high hydrostatic pressure influence the formation of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-?
A1: The research demonstrates that applying high hydrostatic pressure (up to 600 MPa) at elevated temperatures (90-120°C) significantly increases the yield of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- in a reaction between Nα-acetylarginine and glucose. [] The study suggests that pressure might be influencing the reaction kinetics and equilibrium, favoring the formation of this specific arginine modification.
Q2: How was L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- characterized in the study?
A2: The researchers utilized a combination of techniques to identify and characterize L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-. These included: []
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